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molecular formula C7H10N2O2 B1213157 Ethyl 5-methyl-1H-imidazole-4-carboxylate CAS No. 51605-32-4

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1213157
M. Wt: 154.17 g/mol
InChI Key: VLDUBDZWWNLZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328349

Procedure details

To a stirred cold (0°) suspension of concentrated hydrochloric acid (516 ml.) and paraformaldehyde (105 g.) was added ethyl 2-hydroxyiminoacetoacetate prepared from 130 g. (1 m.) of ethyl acetoacetate over two hours maintaining the reaction temperature at 5°-15°. After stirring one hour at 5°-15°, aqueous ammonia (28%) was added slowly until pH reached 5 and temperature rose to 70° over 35 minutes. The reaction mixture was held at pH 5 at 65°-70° for 30 minutes and then aqueous ammonia (28%) was added until the mixture was neutral. The mixture was cooled to 10° and the solid material was filtered off and washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate, m.p. 204°-206°, yield 61-65%.
Quantity
516 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C=O.O[N:5]=[C:6](C(C)=O)C(OCC)=O.[C:15]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:16][C:17]([CH3:19])=O.[NH3:24]>>[CH3:19][C:17]1[NH:5][CH:6]=[N:24][C:16]=1[C:15]([O:21][CH2:22][CH3:23])=[O:20]

Inputs

Step One
Name
Quantity
516 mL
Type
reactant
Smiles
Cl
Name
Quantity
105 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OCC)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After stirring one hour at 5°-15°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from 130 g
WAIT
Type
WAIT
Details
rose to 70° over 35 minutes
Duration
35 min
WAIT
Type
WAIT
Details
The reaction mixture was held at pH 5 at 65°-70° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10°
FILTRATION
Type
FILTRATION
Details
the solid material was filtered off
WASH
Type
WASH
Details
washed with water and isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N=CN1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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